Gabazine Ethyl Ester

Overview

Description

Gabazine Ethyl Ester is a chemical compound belonging to the class of benzodiazepines. It is a potent antagonist of the gamma-aminobutyric acid type A receptor, which is responsible for inhibitory neurotransmission in the central nervous system. This compound is primarily used in scientific research to study the function of gamma-aminobutyric acid type A receptors and their role in various neurological disorders.

Mechanism of Action

Target of Action

Gabazine Ethyl Ester primarily targets the γ-aminobutyric acid receptors (GABA A receptors), which play a crucial role in inhibition in the central nervous system . These receptors are composed of five subunits, and their composition dictates the pharmacological characteristics of GABA A receptors .

Mode of Action

This compound is a potent competitive antagonist of mammalian α1β2γ2 GABA A receptors . It interacts with GABA A receptors by reducing the currents elicited by other compounds from these receptors . The sensitivity of these receptors to this compound can be increased when certain amino acid residues are substituted with α1β2γ2 GABA A receptor residues .

Biochemical Pathways

This compound affects the GABAergic neurotransmission pathway. This pathway involves the neurotransmitter γ-aminobutyric acid (GABA), which is the brain’s major inhibitory neurotransmitter . This compound, as a competitive antagonist, interferes with this pathway by inhibiting the action of GABA on the GABA A receptors .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug . They dictate how the drug is absorbed into the body, distributed to different tissues, metabolized for use or detoxification, and finally excreted .

Result of Action

The action of this compound on GABA A receptors results in changes in the neuronal activity. By inhibiting the action of GABA on these receptors, this compound can alter the inhibitory neurotransmission in the central nervous system . This can lead to changes in the patterns of neuronal activity responsible for thought, emotion, and virtually all brain functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like substrate composition in fermentation media and process parameters can affect the production of volatile aroma compounds . .

Biochemical Analysis

Biochemical Properties

Gabazine Ethyl Ester, as an intermediate in the synthesis of Gabazine, plays a role in biochemical reactions involving Gabazine. Gabazine is known to act as an antagonist at GABA A receptors . It binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening . This interaction reduces GABA-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, thus inhibiting neuronal hyperpolarization .

Cellular Effects

The effects of this compound on cells are likely to be similar to those of Gabazine, given its role in Gabazine synthesis. Gabazine reduces GABA-mediated synaptic inhibition, which can influence various cellular processes . It can affect cell signaling pathways related to GABAergic neurotransmission, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action is expected to be similar to that of Gabazine. Gabazine acts as an allosteric inhibitor of channel opening in GABA A receptors . It binds to the GABA recognition site of the receptor-channel complex, inhibiting chloride flux across the cell membrane and thus neuronal hyperpolarization .

Temporal Effects in Laboratory Settings

Studies on Gabazine have shown that it can reduce the currents elicited by certain substances, suggesting potential stability and long-term effects on cellular function .

Metabolic Pathways

Gabazine is known to interact with GABA A receptors, which play a crucial role in the GABAergic neurotransmission pathway .

Subcellular Localization

Gaba A receptors, which Gabazine interacts with, have distinct brain regional and subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gabazine Ethyl Ester can be synthesized through the transesterification of beta-keto esters. This process involves the reaction of ethyl acetoacetate with an alcohol in the presence of a catalyst. The reaction conditions typically include the use of pure silica or other catalysts to achieve high yields and short reaction times .

Industrial Production Methods: In industrial settings, the preparation of esters like this compound often involves Fischer esterification. This method entails the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Chemical Reactions Analysis

Types of Reactions: Gabazine Ethyl Ester undergoes several types of chemical reactions, including hydrolysis, transesterification, and aminolysis.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.

Aminolysis: This reaction involves the replacement of the alkoxy group with an amine, forming an amide. It is usually carried out in the presence of a base.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, carboxylate salts, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Gabazine Ethyl Ester has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study the function of gamma-aminobutyric acid type A receptors and their role in various neurological disorders. Additionally, it is employed in drug development and clinical trials to investigate potential therapeutic agents targeting these receptors.

Comparison with Similar Compounds

Biological Activity

Gabazine Ethyl Ester, a derivative of the well-known GABA A receptor antagonist Gabazine, has garnered attention in neuroscience for its potential to modulate GABAergic neurotransmission. This compound primarily acts on GABA A receptors, which are crucial for inhibitory signaling in the central nervous system (CNS). Understanding its biological activity is essential for elucidating its role in neurological research and potential therapeutic applications.

Target of Action

This compound specifically targets the GABA A receptors , which are pivotal in mediating inhibitory synaptic transmission in the brain. These receptors are composed of various subunits, with the α1β2γ2 configuration being a primary target for the compound's action.

Mode of Action

As a competitive antagonist , this compound inhibits the binding of GABA to its receptors, thereby reducing inhibitory neurotransmission. This antagonistic action can lead to increased neuronal excitability and altered synaptic plasticity, which may have implications for conditions such as epilepsy and anxiety disorders.

Biochemical Pathways

The compound significantly influences the GABAergic neurotransmission pathway , where it competes with GABA at the receptor sites, leading to changes in synaptic currents and overall neuronal activity. This modulation can affect various physiological processes, including learning and memory .

Absorption and Distribution

This compound's pharmacokinetic profile is characterized by its ability to penetrate the blood-brain barrier (BBB), allowing it to exert effects on CNS functions. Studies indicate that its structural properties facilitate effective absorption and distribution within the brain .

Metabolism and Excretion

The metabolism of this compound involves enzymatic hydrolysis, converting it back into Gabazine. This reversible reaction plays a crucial role in determining the duration and intensity of its biological effects.

Cellular Effects

Research indicates that this compound exhibits similar cellular effects to those observed with Gabazine itself. It has been shown to reduce GABA-mediated synaptic inhibition, influencing neuronal firing rates and synaptic strength .

Case Studies

- Neuronal Currents : In vitro studies demonstrated that this compound selectively inhibited neuronal currents in hippocampal neurons, suggesting its potential utility in studying hippocampal function related to learning and memory .

- Behavioral Studies : Animal models have shown that systemic administration of this compound can alter locomotor activity and seizure thresholds, indicating its impact on behavioral outcomes associated with GABAergic modulation .

Research Applications

This compound serves as a valuable tool in scientific research for investigating the role of GABA A receptors in various neurological disorders. Its applications extend to:

- Drug Development : As a research compound, it aids in understanding receptor interactions and developing new therapeutic agents targeting GABA A receptors.

- Neurological Disorder Studies : It is used to model conditions like anxiety, epilepsy, and other disorders linked to GABAergic dysfunctions .

Comparison with Similar Compounds

To contextualize this compound's activity, it is beneficial to compare it with other known GABA A receptor modulators:

| Compound | Type | Mechanism of Action | Selectivity |

|---|---|---|---|

| Gabazine | Antagonist | Competitive inhibition of GABA binding | High |

| Zolpidem | Agonist | Positive allosteric modulation | α1GABA AR selective |

| DCUK-OEt | Positive Modulator | Enhances GABA currents at specific receptors | Subunit-specific |

This compound's unique antagonistic properties contrast with the agonistic actions of compounds like Zolpidem, highlighting its potential role in therapeutic interventions where inhibition is desired.

Properties

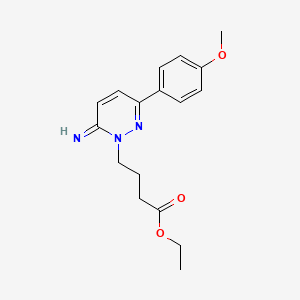

IUPAC Name |

ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-3-23-17(21)5-4-12-20-16(18)11-10-15(19-20)13-6-8-14(22-2)9-7-13/h6-11,18H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMMLRVUEGGDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=N)C=CC(=N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675621 | |

| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763886-63-1 | |

| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.